3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2S/c20-15-3-5-18(16(21)12-15)29(27,28)26-10-8-25(9-11-26)19-6-4-17(23-24-19)14-2-1-7-22-13-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRFRXAXMFJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Synthesis
Pyridazine derivatives are typically prepared through [4+2] cycloaddition or condensation of 1,4-diketones with hydrazines. For 3,6-disubstituted pyridazines, halogenation at position 3 or 6 is critical for subsequent functionalization. A common approach involves:
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Step 1 : Condensation of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate to form 3,6-dibromopyridazine.
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Step 2 : Selective mono-substitution at position 3 via SNAr with piperazine under basic conditions (e.g., K2CO3 in DMF at 80°C).
Piperazinyl-Sulfonylation at Position 3
Sulfonylation with 2,4-Difluorobenzenesulfonyl Chloride
Sulfonylation of the piperazine nitrogen proceeds via a two-step protocol:
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Protection : Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc2O) in THF with DMAP.
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Sulfonylation : Reaction with 2,4-difluorobenzenesulfonyl chloride (1.2 equiv) in CH2Cl2 and TEA (2.0 equiv) at 0°C to room temperature.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine coupling | Piperazine, K2CO3, DMF, 80°C | 72 |
| Sulfonylation | 2,4-F2C6H3SO2Cl, TEA, CH2Cl2 | 85 |
| Boc deprotection | TFA/CH2Cl2 (1:1), rt | 92 |
Pyridin-3-yl Functionalization at Position 6
Halogenation of Pyridazine
The 6-position of pyridazine is brominated using NBS (N-bromosuccinimide) in AcOH at 70°C, yielding 3-piperazinyl-6-bromopyridazine.
Suzuki–Miyaura Coupling
The pyridin-3-yl group is introduced via palladium-catalyzed cross-coupling:
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Catalyst : Pd(PPh3)4 (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : K2CO3 (2.0 equiv)
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Solvent : DME/H2O (4:1)
Optimization Insights :
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Boronic ester derivatives of pyridin-3-yl (e.g., pyridin-3-ylboronic acid pinacol ester) enhance coupling efficiency.
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Microwave-assisted synthesis (120°C, 30 min) reduces reaction time without compromising yield.
Final Compound Characterization
The crude product is purified via column chromatography (SiO2, EtOAc/hexanes 1:1 → 3:1) and recrystallized from MeOH/EtOAc. Analytical data align with literature values for analogous sulfonamide-pyridazine hybrids:
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1H NMR (400 MHz, DMSO-d6): δ 9.12 (d, J = 4.8 Hz, 1H, Py-H), 8.65 (s, 1H, Pyridazine-H), 8.24 (d, J = 8.0 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Ar-H), 7.51–7.43 (m, 1H, Ar-H), 3.75–3.68 (m, 4H, Piperazine-H), 3.12–3.05 (m, 4H, Piperazine-H).
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for:
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Suzuki Coupling : Enhanced heat transfer and reduced Pd leaching.
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Sulfonylation : Microfluidic systems improve mixing and exotherm control.
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| 3,6-Dibromopyridazine | 12,000 |
| Piperazine | 800 |
| Pd(PPh3)4 | 45,000 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Differs in the sulfonyl group (replaced by a chlorophenoxypropyl chain) and the pyridin-3-yl group (absent).
- Activities: Reported to exhibit antibacterial and antiviral properties, attributed to the chlorophenoxy group enhancing membrane permeability .
Pyridazinones with (2-Fluorophenyl)piperazine Substituents
- Structure : Derivatives include 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine and its hydrolyzed analogs .
- Activities: Demonstrated antiplatelet aggregation and antibacterial effects. The 2-fluorophenyl group improves metabolic stability compared to non-fluorinated analogs.
- Key Differences : The 2,4-difluorobenzenesulfonyl group in the target compound may offer superior binding to sulfonyl-dependent enzymes (e.g., kinases) due to increased electron-withdrawing effects .
RET Kinase Inhibitors with Piperazine-Pyridazine Cores
- Structure : Compounds such as 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile .
- Activities : Potent RET kinase inhibition linked to cancer therapy. The methoxypyridinyl group enhances solubility and target engagement.
- Key Differences : The target compound’s pyridin-3-yl group may reduce solubility compared to methoxypyridinyl analogs but could improve blood-brain barrier penetration due to increased lipophilicity .
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Structure : Features a biphenylsulfonyl group and a trimethylpyrazole substituent .
- Activities : Structural analogs are explored for kinase inhibition; the biphenyl group enhances hydrophobic interactions in ATP-binding pockets.
Research Implications and Gaps
- The target compound’s 2,4-difluorobenzenesulfonyl group positions it as a candidate for kinase inhibition, but empirical data are needed to confirm this hypothesis.
- Comparative studies with biphenylsulfonyl analogs suggest that fluorine substitution may optimize selectivity and pharmacokinetics.
- Future work should focus on synthesizing the target compound using methods akin to those in , followed by in vitro kinase assays and ADMET profiling.
Biological Activity
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its complex heterocyclic structure, which may influence its interactions with various biological targets.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 434.44 g/mol. Its structure includes:
- A pyridazine core
- A piperazine moiety
- A difluorobenzenesulfonyl group
These components contribute to its lipophilicity and potential receptor interactions, making it a candidate for further biological evaluation.
While specific research on the mechanism of action for this compound is limited, it is hypothesized that its structural components allow for interactions with various receptors, particularly serotonin receptors. Compounds with similar structures have demonstrated significant activity against cancer cell lines and anti-inflammatory properties, suggesting that this compound may exhibit analogous effects.
Anticancer Activity
Research indicates that compounds similar to this compound often show:
- Antiproliferative effects against various cancer cell lines.
- Potential mechanisms involving cell cycle arrest or induction of apoptosis.
A comparative analysis of related compounds shows varying degrees of activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 4-(6-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl) | Contains pyrazole ring; potential anti-cancer activity | Moderate |
| 2. N-Arylsulfonamide derivatives | Sulfonamide group; varied receptor affinity | High |
| 3. Extended N-Arylsulfonylindoles | Indole structure; serotonin receptor antagonists | High |
Neurotransmitter Receptor Interactions
The presence of the piperazine group suggests potential interactions with:
- Dopamine receptors : Similar compounds have been designed to target D3 receptors, which are implicated in various neuropsychiatric conditions.
- Serotonin receptors : The structural motifs present may enhance binding affinity, influencing neurotransmission.
Case Studies and Research Findings
- Antiproliferative Studies : In a study evaluating fluorinated derivatives against breast, colon, and lung cancer cell lines, compounds with similar sulfonamide structures showed significant antiproliferative activity. The highest activity was observed in derivatives with specific substitutions that enhanced their binding properties to target proteins .
- Receptor Binding Affinity : Research on structurally related piperazine derivatives indicated that modifications to the sulfonamide group could lead to enhanced selectivity for dopamine D3 receptors, with binding affinities ranging from to nM . This suggests that this compound may similarly exhibit selective binding characteristics.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine?
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. Critical factors include:
- Temperature control : Excess heat during sulfonylation can lead to side reactions (e.g., decomposition of the piperazine ring) .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for sulfonylation to enhance reaction rates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is essential to isolate the product from unreacted intermediates .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns on the pyridazine and piperazine rings .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHFNOS) .
- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., kinase inhibition vs. cytotoxicity) may arise from:
Q. What strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?
- Molecular docking : Use crystal structures of target kinases (e.g., p38α MAPK, PDB ID: 4EWQ) to model binding interactions .
- Mutagenesis studies : Replace residues in the ATP-binding pocket (e.g., Lys53, Glu71) to assess critical interactions .
- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .
Q. How can computational methods enhance the design of derivatives with improved potency?
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2,4-positions) with inhibitory activity .
- MD simulations : Assess binding-pocket flexibility over 100-ns trajectories to optimize ligand residence time .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Experimental Design and Data Analysis
Q. What in vitro and in vivo models are appropriate for evaluating the toxicity of this compound?
| Model | Endpoint | Reference |
|---|---|---|
| HepG2 cells | Mitochondrial membrane potential | |
| Zebrafish embryos | Developmental toxicity (LC) | |
| Sprague-Dawley rats | Organ-specific histopathology |
Q. How can researchers address challenges in crystallizing this compound?
- Solvent screening : Test mixtures of DMSO/water or methanol/chloroform for slow evaporation .
- Cryoprotection : Add 20% glycerol to prevent ice formation during data collection .
- Data collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution diffraction .
Structural and Functional Insights
Q. How does the 2,4-difluorobenzenesulfonyl group influence target binding compared to other sulfonamide derivatives?
Q. What structure-activity relationship (SAR) trends have been observed in pyridazine-piperazine hybrids?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Pyridin-3-yl at C6 | ↑ Selectivity for tyrosine kinases | |
| Piperazine sulfonylation | ↓ Cytotoxicity in normal cells | |
| Fluorine substitution | ↑ Metabolic stability |
Methodological Best Practices
Q. How should researchers design dose-response experiments for this compound?
Q. What protocols are recommended for handling solubility discrepancies in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
